5'-Amino-modifier-C 3-tfa cep

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

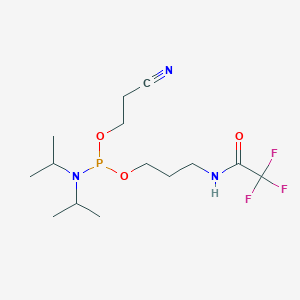

5’-Amino-modifier-C 3-tfa cep: is a chemical compound used primarily in the field of oligonucleotide synthesis. It is a phosphoramidite reagent designed to introduce a primary amine at the 5’-terminus of an oligonucleotide. This modification allows for further functionalization, such as the attachment of various labels or other molecules, making it a valuable tool in molecular biology and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Amino-modifier-C 3-tfa cep involves several organic synthesis steps. The compound is typically synthesized by reacting 3-(trifluoroacetylamino)propylamine with 2-cyanoethyl-N,N-diisopropylphosphoramidite under anhydrous conditions. The reaction is carried out in the presence of a base, such as diisopropylethylamine, to facilitate the formation of the phosphoramidite .

Industrial Production Methods: Industrial production of 5’-Amino-modifier-C 3-tfa cep follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure high yield and purity of the final product. The compound is typically stored under anhydrous conditions at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 5’-Amino-modifier-C 3-tfa cep undergoes several types of chemical reactions, including:

Deprotection: The trifluoroacetyl (TFA) group is base-labile and can be removed under basic conditions, leaving a free primary amine.

Common Reagents and Conditions:

Major Products:

Deprotection: Yields the free primary amine.

Conjugation: Produces labeled or functionalized oligonucleotides, depending on the specific amine-reactive agent used.

Scientific Research Applications

Chemistry: 5’-Amino-modifier-C 3-tfa cep is used to introduce functional groups into oligonucleotides, enabling the synthesis of modified nucleic acids for various applications .

Biology: In molecular biology, the compound is used to label oligonucleotides with fluorescent dyes, biotin, or other tags, facilitating the study of nucleic acid interactions and functions .

Medicine: The modified oligonucleotides can be used in diagnostic assays, such as PCR and qPCR, to detect specific DNA or RNA sequences .

Industry: In the biotechnology industry, 5’-Amino-modifier-C 3-tfa cep is used in the production of custom oligonucleotides for research and therapeutic purposes .

Mechanism of Action

The primary mechanism of action of 5’-Amino-modifier-C 3-tfa cep involves the introduction of a primary amine at the 5’-terminus of an oligonucleotide. This amine can then participate in various conjugation reactions, allowing the attachment of different functional groups or labels. The TFA protecting group ensures that the amine remains protected during oligonucleotide synthesis and is only exposed when needed for further reactions .

Comparison with Similar Compounds

5’-Amino-Modifier C6-TFA: Similar to 5’-Amino-modifier-C 3-tfa cep but with a 6-carbon linker.

5’-Amino-Modifier TEG: Contains a triethylene glycol linker, providing more flexibility.

Uniqueness: 5’-Amino-modifier-C 3-tfa cep is unique due to its 3-carbon linker, which provides a balance between flexibility and stability. This makes it suitable for applications where proximity to the oligonucleotide is crucial .

Biological Activity

5'-Amino-modifier-C 3-tfa cep is a specialized compound utilized primarily in the synthesis of oligonucleotides. Its unique structure, which includes a trifluoroacetyl (TFA) protective group, facilitates the functionalization of the 5'-terminus of oligonucleotides with a primary amine. This compound plays a crucial role in various biological applications, particularly in molecular biology and therapeutic development.

Structure and Composition

The chemical structure of this compound is characterized by the following properties:

- Molecular Formula : C₁₄H₂₅F₃N₃O₃P

- Molecular Weight : 371.336 g/mol

- CAS Number : 853955-89-2

- LogP : 3.73848 (indicating moderate lipophilicity)

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Exact Mass | 371.159 g/mol |

| PSA | 88.180 |

Role in Oligonucleotide Synthesis

This compound is primarily used as a building block in oligonucleotide synthesis. The TFA protecting group allows for efficient deprotection, enabling the amine to be readily available for conjugation with various amine-reactive agents. This property is essential for creating modified oligonucleotides that can be utilized in research and therapeutic applications .

Applications in Molecular Biology

- Functionalization of Oligonucleotides : The primary amine introduced by this modifier can facilitate the attachment of various biomolecules, including fluorophores, biotin, or other functional groups, enhancing the utility of oligonucleotides in diagnostics and therapeutics.

- Gene Therapy : Modified oligonucleotides containing amino groups are often employed in gene therapy approaches, where they can be used to deliver therapeutic RNA or DNA into cells.

- Antisense Oligonucleotides : The incorporation of amino-modifiers allows for the design of antisense oligonucleotides that can bind to specific RNA sequences, thereby modulating gene expression.

Study on Conjugation Efficiency

A recent study investigated the conjugation efficiency of oligonucleotides modified with various amino groups, including those derived from this compound. The results indicated that the TFA-protected amino group demonstrated superior coupling efficiency compared to other protecting groups under standard conditions .

Therapeutic Applications

Research has shown that oligonucleotides featuring amino modifications can effectively target and inhibit specific mRNA sequences in vitro. For instance, one study highlighted the use of such modified oligonucleotides in silencing genes associated with certain cancers, demonstrating their potential as therapeutic agents .

Properties

Molecular Formula |

C14H25F3N3O3P |

|---|---|

Molecular Weight |

371.34 g/mol |

IUPAC Name |

N-[3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C14H25F3N3O3P/c1-11(2)20(12(3)4)24(22-9-5-7-18)23-10-6-8-19-13(21)14(15,16)17/h11-12H,5-6,8-10H2,1-4H3,(H,19,21) |

InChI Key |

AOAXRHUQUZSDAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCNC(=O)C(F)(F)F)OCCC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.